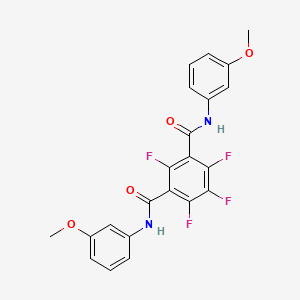
2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamide, also known as HIF-2α inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a small molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor that plays a critical role in the regulation of oxygen homeostasis and tumorigenesis.
Wirkmechanismus
2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor works by inhibiting the dimerization of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα with HIF-1β, which is necessary for the transcriptional activity of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα. This leads to the downregulation of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα target genes, which are involved in angiogenesis, glucose metabolism, and cell proliferation. 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been shown to be highly selective for 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα, with minimal off-target effects on other proteins.
Biochemical and physiological effects:
2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In addition, 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been shown to improve oxygenation and reduce inflammation in animal models of pulmonary hypertension. 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has also been shown to increase erythropoietin production and improve anemia in animal models of renal disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor is its high selectivity for 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα, which reduces the risk of off-target effects. In addition, 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor is relatively easy to synthesize and has good stability in aqueous solutions. However, one of the limitations of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor is its low solubility in water, which can make it difficult to administer in vivo. In addition, 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research on 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor. One area of interest is the development of more potent and selective inhibitors of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα. Another area of interest is the investigation of the combination of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the safety and efficacy of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer and other hypoxia-related diseases.
Synthesemethoden
The synthesis of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor involves a series of chemical reactions. The first step involves the reaction of 2,4,5,6-tetrafluoroisophthalic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxyaniline to produce the amide intermediate. Finally, the intermediate is converted to the final product by reacting it with sodium hydride and 3-methoxybenzyl bromide in dimethylformamide. The overall yield of the synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα is overexpressed in various types of cancer and is associated with tumor growth, angiogenesis, and metastasis. 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. In addition to cancer, 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has also been investigated for its potential use in the treatment of renal anemia, pulmonary hypertension, and other hypoxia-related diseases.
Eigenschaften
IUPAC Name |
2,4,5,6-tetrafluoro-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O4/c1-31-13-7-3-5-11(9-13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-6-4-8-14(10-12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGQWUFHKRIMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-tetrafluoro-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)
![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)